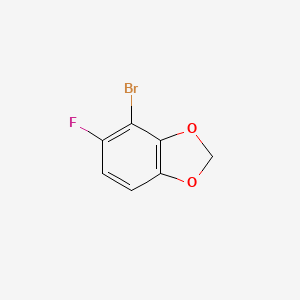

4-Bromo-5-fluoro-2H-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-5-fluoro-2H-1,3-benzodioxole is an organic compound with the molecular formula C8H4BrFO2. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2H-1,3-benzodioxole typically involves multi-step reactions. One common method includes the bromination and fluorination of benzodioxole derivatives. For instance, starting with 1,3-benzodioxole, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Subsequent fluorination can be carried out using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-fluoro-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Electrophilic Substitution: Electrophiles such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while electrophilic substitution with HNO3 can produce nitro derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-5-fluoro-2H-1,3-benzodioxole has garnered attention for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives have been studied for various pharmacological activities:

- Antimicrobial Activity: Research indicates that derivatives of benzodioxole exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown efficacy against various bacterial strains, suggesting that 4-bromo-5-fluoro derivatives may also possess similar activities .

- Anti-inflammatory Properties: The compound's derivatives are being explored for their anti-inflammatory effects. Studies have demonstrated that modifications to the benzodioxole structure can enhance its therapeutic profile against inflammatory diseases .

Synthesis of Complex Organic Molecules

The compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:

- Nucleophilic Substitution: The bromine atom can be replaced with different nucleophiles, allowing for the creation of a variety of functionalized derivatives.

- Cross-Coupling Reactions: The presence of bromine makes it suitable for cross-coupling reactions, which are essential in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is utilized in the development of specialty chemicals and advanced materials due to its unique electronic properties:

- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance conductivity and stability, making it valuable in electronic applications .

Case Study 1: Antimicrobial Derivative Development

A study focused on synthesizing derivatives of this compound revealed that certain modifications led to compounds with enhanced antibacterial activity against resistant strains of bacteria. The research involved systematic substitution at various positions on the benzodioxole ring and evaluation of their biological activity.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Base Compound | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Low | High |

This study illustrates the potential for developing new antimicrobial agents based on the benzodioxole scaffold.

Case Study 2: Synthesis of Fluorinated Compounds

A synthetic route was established for producing fluorinated benzodioxole derivatives using palladium-catalyzed cross-coupling methods. These derivatives were evaluated for their electronic properties and stability in various solvents.

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Suzuki Coupling | 85% | High yield with minimal byproducts |

| Negishi Coupling | 78% | Effective for synthesizing complex structures |

The results indicated that fluorinated derivatives exhibited superior stability and reactivity compared to non-fluorinated counterparts.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-fluoro-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The exact molecular targets and pathways involved are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2,2-difluoro-1,3-benzodioxole: This compound has similar structural features but contains two fluorine atoms instead of one.

5-Bromo-1,3-benzodioxole: This compound lacks the fluorine atom present in 4-Bromo-5-fluoro-2H-1,3-benzodioxole.

Uniqueness

The combination of these halogens can enhance the compound’s stability and biological activity compared to its analogs .

Biologische Aktivität

4-Bromo-5-fluoro-2H-1,3-benzodioxole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzodioxole core with bromine and fluorine substituents. The presence of these halogens can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole, including this compound, exhibit promising antimicrobial properties. A study showed that compounds with similar structures demonstrated significant activity against various bacterial strains, suggesting potential for further development as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds related to this compound have shown cytotoxic effects against several cancer cell lines, highlighting their potential as chemotherapeutic agents .

Antidiabetic Potential

Recent investigations into the antidiabetic properties of benzodioxole derivatives have revealed their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making these compounds candidates for diabetes treatment .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms. These reactions facilitate the formation of covalent bonds with various biological targets, leading to diverse pharmacological effects .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of benzodioxole derivatives against pathogenic bacteria. The findings indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

- Anticancer Efficacy : In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating significant anticancer potential .

- Diabetes Management : A recent study focused on the compound's role as an alpha-amylase inhibitor. The results demonstrated that it could effectively reduce glucose absorption in vitro, supporting its use in managing diabetes .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

4-bromo-5-fluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUWAUIJHDBDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.